(4-tert-Butyl-2-iodo-phenyl)-methyl-amine (4-tert-Butyl-2-iodo-phenyl)-methyl-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16245692
InChI: InChI=1S/C11H16IN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3
SMILES:
Molecular Formula: C11H16IN
Molecular Weight: 289.16 g/mol

(4-tert-Butyl-2-iodo-phenyl)-methyl-amine

CAS No.:

Cat. No.: VC16245692

Molecular Formula: C11H16IN

Molecular Weight: 289.16 g/mol

* For research use only. Not for human or veterinary use.

(4-tert-Butyl-2-iodo-phenyl)-methyl-amine -

Specification

Molecular Formula C11H16IN
Molecular Weight 289.16 g/mol
IUPAC Name 4-tert-butyl-2-iodo-N-methylaniline
Standard InChI InChI=1S/C11H16IN/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7,13H,1-4H3
Standard InChI Key NZQCSXZOLJKKGW-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CC(=C(C=C1)NC)I

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name is 4-(1,1-dimethylethyl)-2-iodo-N-methylbenzenamine, reflecting its tert-butyl (C(CH3)3\text{C}(\text{CH}_3)_3), iodo (I\text{I}), and methylamine (NHCH3\text{NHCH}_3) substituents. Key structural attributes include:

  • Steric bulk: The tert-butyl group enhances hydrophobicity and influences conformational stability .

  • Electrophilic reactivity: The iodine atom enables cross-coupling reactions (e.g., Suzuki, Ullmann) for further functionalization .

  • Planar aromatic system: The phenyl ring facilitates π-π stacking interactions in biological targets .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC11H16IN\text{C}_{11}\text{H}_{16}\text{IN}
Molecular weight289.16 g/mol
CAS Registry Number1369932-72-8
MDL NumberMFCD24843119

Experimental data on melting point, boiling point, and solubility remain unreported in public databases, but analogues suggest moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) .

Synthetic Routes and Optimization

N-Demethylation of Precursors

A validated method for synthesizing structurally related tert-butyl-aniline derivatives involves N-demethylation of N,N-dialkylanilines. For example, Botla et al. (2016) achieved a 78% yield of (4-tert-butyl-phenyl)-methyl-amine (CAS 5279-59-4) using tert-butyl hydroperoxide (TBHP) and triethylamine in toluene . Adapting this protocol for iodinated analogues would require introducing iodine prior to or after demethylation.

Proposed synthesis pathway for (4-tert-Butyl-2-iodo-phenyl)-methyl-amine:

  • Iodination: Electrophilic iodination of 4-tert-butyl-N-methylaniline using I2\text{I}_2 and HIO3\text{HIO}_3 in acidic media.

  • Purification: Column chromatography on silica gel (60–120 mesh) to isolate the ortho-iodo isomer .

Challenges in Functionalization

  • Regioselectivity: Direct iodination of tert-butyl-substituted aromatics often favors para positions, necessitating directing groups or protective strategies for ortho substitution .

  • Stability: The methylamine group may undergo oxidation; thus, inert atmospheres (N2\text{N}_2) are critical during reactions .

Applications in Medicinal Chemistry

CFTR Potentiators

Quinolinone-3-carboxamide derivatives bearing tert-butyl and phenolic groups exhibit nanomolar potency as cystic fibrosis transmembrane conductance regulator (CFTR) potentiators . The tert-butyl group in 45 and 48 (Table 8 in ) enhances hydrophobic interactions with protein pockets, while iodine in analogous structures could serve as a radiolabeling site for PET imaging .

GABA Receptor Ligands

5-tert-Butyl-2-phenyl-1,3-dithiane derivatives demonstrate high affinity for the GABA ionophore site . Although (4-tert-Butyl-2-iodo-phenyl)-methyl-amine itself is untested, its iodine atom positions it as a precursor for 125I^{125}\text{I}- or 18F^{18}\text{F}-labeled probes targeting neurological disorders.

SupplierLocationPurityPrice (USD)
SuZhou ShiYa BiopharmaceuticalsChina>95%$174/10 mg
Yujinpharma (Tianjin) TechnologyChina>90%$162/10 mg
Hubei Shanlexing BiotechnologyChina>90%$155/10 mg

Data sourced from ChemicalBook (2021) indicate limited availability outside China, with prices reflecting small-scale synthesis challenges.

Future Research Directions

  • Pharmacological profiling: Evaluate in vitro binding affinity for ion channels (e.g., CFTR, GABA receptors).

  • Radiolabeling: Develop 18F^{18}\text{F} or 11C^{11}\text{C} derivatives for PET imaging .

  • Process optimization: Scale-up synthesis using continuous-flow reactors to improve yield and reduce costs.

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